N,N-dimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound that features a unique structure combining a pyridazine ring, a piperazine ring, and a thieno-pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridazine ring via condensation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
N,N-dimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thieno-pyridine core and have been studied for their biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are widely used in medicinal chemistry for their diverse pharmacological properties.
Pyridazine derivatives: These compounds are known for their potential therapeutic applications and are structurally related to the target compound.
Uniqueness
N,N-dimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazin-3-amine is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H20N6S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C17H20N6S/c1-21(2)15-3-4-16(20-19-15)22-8-10-23(11-9-22)17-13-6-12-24-14(13)5-7-18-17/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
JPFDWFGCCWVHPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
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